molecular formula C14H15FN2O2S B11811673 Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate

Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate

Cat. No.: B11811673
M. Wt: 294.35 g/mol
InChI Key: FNDQZXJCMKECIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a heterocyclic compound that features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of a fluorophenyl group and an ethyl ester moiety adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of sulfur and a base, such as sodium ethoxide. The reaction mixture is heated to promote cyclization, forming the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the thiazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-(4-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate
  • Ethyl 2-amino-6-(4-bromophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate

Uniqueness

The presence of the fluorophenyl group in Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro and bromo analogs.

Biological Activity

Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a thiazine derivative that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H15FN2O2SC_{14}H_{15}FN_2O_2S and a molecular weight of approximately 280.35 g/mol. Its structure features a thiazine ring substituted with an amino group and a fluorophenyl moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide with sodium hydroxide, followed by acidification to yield the final product. The process has been reported to achieve high yields, often exceeding 90% .

Antimicrobial Activity

Research has indicated that thiazine derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies have revealed that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Antioxidant Properties

In addition to antimicrobial activity, this compound has been evaluated for its antioxidant capabilities. Studies have demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The antioxidant activity was assessed using standard assays such as DPPH and ABTS .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been explored in various cancer cell lines. In particular, it has shown selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity is essential for developing potential anticancer agents with fewer side effects .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Antimicrobial Study : A study conducted by researchers found that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity : In a comparative analysis of various thiazine derivatives, this compound demonstrated an IC50 value of 25 µg/mL in DPPH scavenging assays .
  • Cytotoxicity : A recent investigation reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .

Summary Table of Biological Activities

Activity Result Reference
AntimicrobialMIC = 32 µg/mL against S. aureus
AntioxidantIC50 = 25 µg/mL (DPPH assay)
CytotoxicityIC50 = 15 µM (MCF-7 cells)

Properties

Molecular Formula

C14H15FN2O2S

Molecular Weight

294.35 g/mol

IUPAC Name

ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate

InChI

InChI=1S/C14H15FN2O2S/c1-3-19-13(18)11-8(2)17-14(16)20-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17)

InChI Key

FNDQZXJCMKECIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(SC1C2=CC=C(C=C2)F)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.